Paulownin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-WNISUXOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156507 | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-46-5 | |
| Record name | (+)-Paulownin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paulownin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13040-46-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Isolation and Extraction Methodologies for Paulownin
Advanced Extraction Techniques from Paulownia Species
Beyond conventional solvent extraction, advanced techniques offer improved efficiency, reduced extraction times, and often align with green chemistry principles. These include pressurized solvent extraction (PSE), microwave-assisted extraction (MAE), and ultrasonic processing. Pressurized solvent extraction, encompassing subcritical water extraction (SWE) and supercritical CO2 extraction (SFE), is particularly noted for its "green" credentials due to shorter extraction times compared to conventional methods researchgate.netnih.govnih.gov.
Comparative Analysis of Solvent Extraction Protocols for Paulownin
Traditional solvent extraction methods involve the use of various polar and non-polar solvents. For Paulownia species, common solvents include methanol (B129727), ethanol (B145695), n-hexane, chloroform, ethyl acetate (B1210297), n-butanol, and water google.commedcraveonline.comgoogle.comncsu.edu. The selection of solvent is crucial, as polarity greatly influences the types and amounts of compounds extracted nih.gov. For instance, methanol has been used for extracting compounds from Paulownia elongata roots medcraveonline.com.
Comparative studies highlight the advantages of advanced techniques. Subcritical water extraction (SWE) and supercritical CO2 extraction (SFE) have been compared for extracting phenolics from Paulownia bark. SWE generally exhibits superior extraction yields and antiradical properties compared to SFE. For example, SWE at intermediate temperatures (e.g., 160 °C) provided yields up to 30%, while increasing the temperature to 240 °C, although decreasing the yield to 20%, significantly increased the total phenolic content to 21% and antiradical activity to 85% of Trolox equivalent researchgate.netnih.govnih.gov. In contrast, SFE using CO2 at 30 MPa and 45 °C yielded only 2% after 180 minutes, with very low antiradical capacity nih.gov.
The following table summarizes comparative extraction data for Paulownia bark phenolics using pressurized methods:
| Extraction Method | Temperature (°C) | Pressure (MPa) | Ethanol Conc. (% w/w) | Extraction Yield (%) | Total Phenolic Content (% of extract) | Antiradical Activity (% Trolox equiv.) | Reference |
| Subcritical Water | 160 | N/A | N/A | 30 | 7 | 35 | researchgate.netnih.govnih.gov |
| Subcritical Water | 240 | N/A | N/A | 20 | 21 | 85 | researchgate.netnih.govnih.gov |
| Supercritical CO2 | 45 | 30 | 0-15 | 2 | Very Low | Very Low | researchgate.netnih.govnih.gov |
Optimization of Green Extraction Technologies for this compound Isolation
Green extraction technologies aim to minimize environmental impact while maximizing extraction efficiency. Subcritical water extraction (SWE) and microwave-assisted extraction (MAE) are prominent examples.
Supercritical CO2 extraction (SFE) can be optimized by adjusting pressure, temperature, and the concentration of polar modifiers, such as ethanol researchgate.netnih.govnih.gov. While pure CO2 is less effective for polar compounds like this compound, the addition of modifiers can significantly improve its extraction efficiency by increasing the polarity of the mobile phase google.comfagg.be. MAE and pressurized hot water extraction are also recognized as efficient methods for recovering natural compounds from plant materials, often reducing extraction times significantly compared to classical techniques mdpi.com.
Chromatographic Purification Strategies for this compound
Following initial extraction, crude Paulownia extracts contain a complex mixture of compounds. Chromatographic techniques are indispensable for isolating and purifying this compound to high purity.
High-Performance Liquid Chromatography (HPLC) in this compound Purification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical quantification and preparative purification of this compound. It offers high resolution and reproducibility. HPLC systems typically employ a stationary phase (e.g., reversed-phase C18 columns) and a mobile phase (e.g., mixtures of water/acetonitrile or water/methanol with modifiers like formic acid) to separate compounds based on their differential affinities nih.gov. This compound, along with other lignans (B1203133) and phenolic compounds, can be effectively separated and detected using UV-DAD or mass spectrometry (MS) detectors nih.govcore.ac.uk. HPLC analysis can also be used to confirm the purity of isolated this compound, with some compositions achieving greater than 90% purity google.com.
Preparative Chromatography Approaches for Large-Scale this compound Isolation
For isolating this compound in larger quantities, preparative chromatography techniques are employed. These methods scale up the separation process from analytical to a production level.
Preparative Thin-Layer Chromatography (TLC) : This technique uses thicker layers of stationary phase (e.g., silica (B1680970) gel 60 F254) on plates, allowing for the separation of larger amounts of crude extract. Mobile phases like dichloromethane/ethyl acetate mixtures (e.g., 8:2) have been successfully used to purify this compound and other lignans from Tecoma species extracts nih.govscielo.br.
Column Chromatography : This is a foundational preparative technique. Flash column chromatography, often using silica gel as the stationary phase and solvent systems such as n-hexane/ethyl acetate or benzene/ethyl acetate, has been used in the synthesis and isolation of this compound tandfonline.com.
Sephadex LH-20 Column Chromatography : This gel filtration chromatography is effective for separating compounds based on molecular size and weak interactions. It has been used for the repeated purification of Paulownia bark extract fractions, employing methanol-water mixtures as the eluting system ncsu.edu.
These preparative methods allow for the isolation of this compound in quantities ranging from milligrams to grams, crucial for further research and development scielo.brtandfonline.com.
Supercritical Fluid Chromatography (SFC) for this compound Enrichment
Supercritical Fluid Chromatography (SFC) is gaining recognition as a "green" and efficient alternative for the separation and purification of chemical compounds, including natural products like this compound shimadzu.comwaters.com. SFC utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, which offers unique properties, including low viscosity and high diffusivity, leading to faster separations and high efficiency shimadzu.comwaters.com.
A significant advantage of SFC is its environmental friendliness, as it substantially reduces the consumption of organic solvents compared to HPLC, and the CO2 used is often recycled from industrial processes shimadzu.comwaters.com. SFC is particularly well-suited for normal-phase separations and excels in separating chiral and achiral compounds waters.com. While pure CO2 has low polarity, polar organic modifiers (e.g., methanol, ethanol) are often added to the mobile phase to enhance its solvating power for more polar compounds like this compound, allowing for a broader range of separations fagg.be. SFC can be employed for both analytical and preparative applications, offering a faster, less solvent-intensive, and potentially less expensive method for purifying natural products compared to traditional HPLC, especially for challenging separations waters.com.
Total Synthesis and Derivatization Studies of Paulownin
Stereoselective Total Synthesis of Paulownin and its Enantiomers
The stereoselective synthesis of this compound has been a central focus, aiming to control the formation of specific enantiomers, particularly (+)-Paulownin, which is the naturally occurring form nih.gov.
One notable stereoselective synthesis of (+)-Paulownin was achieved from (R)-(+)-3-hydroxybutanolide in a 12-step sequence, resulting in a total yield of 4.4% nih.gov. This pathway demonstrated a successful approach to obtaining the natural enantiomer. Racemic (±)-Paulownin has also been synthesized through stereoselective radical annulation routes metabolomicsworkbench.orgnih.gov. This methodology involves tin hydride-mediated radical cyclization of bromoethers, leading to tetrahydrofuran (B95107) intermediates from which this compound can be derived nih.gov.
Another strategy for the total synthesis of (±)-Paulownin involves a formal [3+2]-cycloaddition reaction nih.govnih.govwikipedia.org. This method utilizes the Lewis acid-mediated reaction of α-silyloxy aldehydes and styrenes to form 3-alkyl-2-aryltetrahydrofuran-4-ols, which serve as precursors to this compound nih.govnih.gov. Furthermore, photochemical approaches, specifically the type II photocyclization (Norrish–Yang cyclization), have been successfully employed for the convergent and stereoselective total synthesis of racemic this compound.
Synthetic Pathways and Reaction Mechanisms for this compound
Several distinct synthetic pathways and their underlying reaction mechanisms have been developed for this compound:
Formal [3+2]-Cycloaddition: This pathway involves the Lewis acid-mediated reaction of α-silyloxy aldehydes and styrenes. The presence of Lewis acids such as BF3OEt2 and 2,6-di-tert-butyl-4-methylphenol (DBMP) facilitates the formation of aryl tetrahydrofuran intermediates nih.govnih.govwikipedia.org. Preliminary studies suggest a carbocation intermediate mechanism for these substitution reactions nih.gov.
Photocyclization (Type II Norrish–Yang): This powerful photochemical transformation is a key step in some racemic this compound syntheses nih.gov. It involves the irradiation of a precursor ketone with a medium-pressure Hanovia lamp, leading to the cyclization and formation of the furofuran core nih.gov. The high stereoselectivity observed in this cyclization is attributed to the specific location of the carbonyl moiety.
Radical Annulation Route: This route utilizes tin hydride-mediated radical cyclization of bromoether precursors to form the tetrahydrofuran ring system nih.gov. This method is noted for its mild reaction conditions and stereoselective nature, making it a valuable tool for natural compound synthesis nih.gov.
Sequential Oxidation and Furofuran Formation: In the stereoselective synthesis of (+)-Paulownin, key steps included dihydroxylation using osmium tetroxide and N-methylmorpholine N-oxide (NMO), followed by Pfitzner-Moffatt oxidation (DMSO, DCC) to yield a hydroxyaldehyde intermediate nih.gov. Subsequent reactions lead to the furofuran structure.
Methodological Advancements in this compound Synthesis
Significant methodological advancements have contributed to the efficient and stereocontrolled synthesis of this compound:
Development of Stereoselective Cycloaddition Reactions: The formal [3+2]-cycloaddition methodology represents an advancement in accessing the tetrahydrofuran ring system present in this compound nih.govnih.govwikipedia.org.
Refinement of Photochemical Strategies: The application of type II photocyclization has provided a convergent and stereoselective route to this compound, demonstrating the power of photochemical transformations in rapidly accessing complex polycyclic carbon skeletons.
Exploration of Radical Chemistry: The stereoselective radical annulation route offers a mild and efficient pathway, showcasing the utility of intramolecular radical cyclization in constructing lignan (B3055560) frameworks metabolomicsworkbench.orgnih.gov.
Enantioselective Control: The successful synthesis of (+)-Paulownin from chiral precursors like (R)-(+)-3-hydroxybutanolide highlights progress in achieving enantiomeric purity, which is crucial for studying the specific biological activities of natural products nih.gov.
Structural Modifications and Analog Development of this compound
Structural modifications of this compound and the development of its analogs are critical for exploring its structure-activity relationships and potential applications.
Design and Synthesis of Novel this compound Derivatives
This compound, possessing a hydroxyl group, has been chemically modified through alkylation of this position senescence.info. A significant advancement in derivatization involves the synthesis of novel lignan derivatives using copper-catalyzed cycloaddition (CuAAC), commonly known as "click chemistry" senescence.info. This approach utilizes different organic azides and a lignan terminal alkyne to generate a library of new compounds senescence.info. Thirteen novel lignan derivatives were synthesized via this method, demonstrating the versatility of click chemistry in expanding the chemical space around the this compound scaffold senescence.info. These derivatives were characterized using techniques such as mass spectrometry, ¹H and ¹³C NMR, and infrared spectroscopy senescence.info.
Chemoenzymatic Approaches to this compound Derivatization
Chemoenzymatic synthesis offers a powerful combination of chemical and enzymatic reactions, enabling highly selective transformations that are often challenging to achieve solely through traditional chemical methods. While specific detailed examples of this compound itself being derivatized through chemoenzymatic approaches are not extensively documented in the provided search results, the broader field of natural product synthesis and derivatization increasingly leverages these methods for their efficiency, stereoselectivity, and milder reaction conditions. This approach is particularly valuable for introducing specific functionalities or for the enantioselective synthesis of complex molecules and their derivatives.
Assessment of Synthetic Route Efficiency and Scalability for this compound Analogs
The efficiency and scalability of synthetic routes are paramount for the practical application and further research of this compound and its analogs, especially for potential pharmaceutical development.
Route scouting, a critical aspect of process research, focuses on identifying and evaluating various synthetic pathways to produce a target compound efficiently, safely, and cost-effectively for large-scale synthesis. The ability to procure useful quantities of a molecule by simple, scalable routes is an emerging goal in natural product synthesis, enabling further investigations such as structure-activity relationship (SAR) studies and eventual commercial production. Continuous processing technologies are also being explored to improve the efficiency and safety of synthetic routes, offering advantages such as rapid and scalable heating/cooling and reduced risk of thermal runaway compared to batch processes. These advancements in process chemistry are crucial for translating laboratory-scale syntheses of this compound and its analogs into viable large-scale production.
Table 1: Key this compound Synthesis Data
| Synthetic Method | Type of this compound Synthesized | Key Intermediate / Starting Material | Yield (Overall/Step) | Reference |
| 12-step pathway | (+)-Paulownin | (R)-(+)-3-hydroxybutanolide | 4.4% (overall) | nih.gov |
| Formal [3+2]-Cycloaddition | (±)-Paulownin | α-silyloxy aldehydes and styrenes | Not specified | nih.govnih.govwikipedia.org |
| Type II Photocyclization | (±)-Paulownin | Ketone precursor | 41% (step) | nih.gov |
| Radical Annulation Route | (±)-Paulownin | Bromoether | Not specified | metabolomicsworkbench.orgnih.gov |
Molecular Mechanisms of Paulownin Bioactivity
Cellular and Subcellular Targets of Paulownin
This compound's bioactivity is significantly mediated through its influence on specific cellular components and signaling pathways, notably impacting natural killer (NK) cell function and the c-Jun N-terminal kinase (JNK) pathway.
This compound Modulation of Natural Killer (NK) Cell Cytotoxicity
This compound has been demonstrated to enhance the cytolytic activity of natural killer (NK) cells, a critical component of the innate immune system responsible for lysing target cells without prior sensitization researchgate.netnih.govwikipedia.org. In vitro studies using NK-92 cells showed that this compound treatment increased their cytolytic activity against various cancer cell lines, including human leukemia (K562), human colon cancer (SW480 and HT29), and human lung cancer (A549 and PC-9) cell lines researchgate.netnih.gov. This enhancement was also observed in human primary NK cells researchgate.netnih.gov.
The modulation of NK cell cytotoxicity by this compound is associated with an increased expression of the degranulation marker protein CD107a, indicating enhanced lytic granule exocytosis researchgate.netnih.govresearchgate.net. In vivo investigations using a BALB/c mouse model with B16F10 melanoma cells further supported these findings, demonstrating that this compound administration suppressed tumor growth and promoted NK cell activation in the spleen, leading to enhanced cytotoxicity against YAC-1 cells researchgate.netnih.govnih.gov. The anti-tumor effects of this compound were notably reduced when NK cells were depleted, highlighting their crucial role in this compound's mechanism of action researchgate.netnih.gov.
| Cell Line / Model | Effect of this compound on NK Cell Cytotoxicity | Key Observation | Reference |
|---|---|---|---|
| K562 (human leukemia) | Enhanced cytolytic activity | Increased CD107a expression | researchgate.netnih.govresearchgate.net |
| A549, PC-9 (human lung cancer) | Enhanced cytolytic activity | Increased CD107a expression | researchgate.netnih.gov |
| SW480, HT29 (human colon cancer) | Enhanced cytolytic activity | Increased CD107a expression | researchgate.netnih.gov |
| B16F10 melanoma (in vivo mouse model) | Suppressed tumor growth, enhanced NK cell activation in spleen | Reduced anti-tumor effects upon NK cell depletion | researchgate.netnih.govnih.gov |
This compound-Mediated Activation of the JNK Signaling Pathway
A key molecular mechanism underlying this compound's ability to enhance NK cell cytotoxicity involves the activation of the JNK signaling pathway researchgate.netnih.govnih.govfrontiersin.org. Signaling studies have shown that this compound promotes the phosphorylation of JNK researchgate.netnih.govnih.gov. The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, plays a critical role in various cellular processes, including apoptosis, inflammation, and stress responses creative-diagnostics.compaulogentil.comanygenes.com.
Crucially, the increased perforin (B1180081) expression and elevated cytotoxic activity induced by this compound were effectively inhibited by pre-treatment with a JNK inhibitor (SP00125) researchgate.netnih.govnih.govfrontiersin.org. This suggests that the JNK pathway is a significant mediator of this compound's effects on NK cell cytolytic activity nih.gov.
| Pathway Component | This compound Effect | Consequence of JNK Inhibition | Reference |
|---|---|---|---|
| JNK phosphorylation | Promoted | N/A | researchgate.netnih.govnih.gov |
| Perforin expression | Increased | Inhibited | researchgate.netnih.govnih.govfrontiersin.org |
| NK cell cytotoxicity | Enhanced | Inhibited | researchgate.netnih.govnih.govfrontiersin.org |
Effects of this compound on Cytolytic Granules (Granzyme B and Perforin) Expression
This compound treatment has been shown to increase the expression of cytolytic granules, specifically Granzyme B and Perforin, in NK-92 cells and human primary NK cells researchgate.netnih.govresearchgate.netfrontiersin.org. These proteins are essential for NK cell-mediated cytotoxicity; perforin forms pores in target cell membranes, allowing granzymes to enter and induce apoptosis wikipedia.org.
Detailed analysis revealed that this compound sharply increased the expression level of perforin, while it slightly enhanced the expression of granzyme B frontiersin.org. Furthermore, the increase in perforin expression caused by this compound was suppressed by JNK inhibitors, whereas the increase in granzyme B expression appeared to be unaffected by JNK inhibition frontiersin.org. This indicates a differential regulation of these cytolytic granules by the JNK pathway in the context of this compound stimulation.
| Cytolytic Granule | This compound Effect on Expression (mRNA & Protein) | JNK Inhibition Effect | Reference |
|---|---|---|---|
| Perforin | Sharply increased | Inhibited | researchgate.netnih.govresearchgate.netfrontiersin.org |
| Granzyme B | Slightly increased | No effect | researchgate.netnih.govresearchgate.netfrontiersin.org |
This compound Interactions with Biological Macromolecules
Beyond its cellular targets, this compound also engages in direct interactions with biological macromolecules, influencing protein function through binding dynamics and enzyme modulation.
Ligand-Protein Binding Dynamics of this compound
Computational drug design approaches have explored this compound's potential as a ligand for specific proteins. In one study, this compound (PubChem CID: 3084131) was identified as a compound with high binding affinity to the Merkel Cell Polyomavirus (MCPyV) Large T (LT) protein mdpi.com. This interaction was characterized by the formation of specific hydrogen bonds and a pi-donor hydrogen bond, suggesting a direct molecular recognition mechanism.
Specifically, this compound was observed to form two conventional hydrogen bonds at residue positions SER329 (2.15 Å) and SER324 (2.97 Å) of the MCPyV LT protein. Additionally, one pi-donor hydrogen bond was identified at VAL381 (3.81 Å) mdpi.com. Root Mean Square Fluctuation (RMSF) analysis indicated that this compound exhibited the lowest average RMSF range (between 1.0 and 1.3 Å) when complexed with the protein, suggesting a stable binding interaction and reduced protein fluctuation compared to the apoprotein structure mdpi.com.
| Protein Target | Interaction Type | Residue Position | Bond Length (Å) | Reference |
|---|---|---|---|---|
| MCPyV LT protein | Conventional Hydrogen Bond | SER329 | 2.15 | mdpi.com |
| MCPyV LT protein | Conventional Hydrogen Bond | SER324 | 2.97 | mdpi.com |
| MCPyV LT protein | Pi-donor Hydrogen Bond | VAL381 | 3.81 | mdpi.com |
Enzyme Modulation by this compound and its Derivatives
This compound has demonstrated inhibitory activity against enzymes. A notable example is its non-competitive inhibition of Helicobacter pylori Cystathionine gamma-synthase (HpCGS) chemfaces.comresearchgate.net. HpCGS is an enzyme crucial for the transsulfuration pathway in bacteria, a pathway absent in humans, making it an attractive target for antibacterial therapies chemfaces.com.
Research indicates that this compound exhibits an inhibitory activity against HpCGS with an IC50 value of 19 ± 2 µM chemfaces.comresearchgate.net. The mechanism of inhibition was determined to be non-competitive, meaning this compound prevents the binding of the substrate O-succinyl-L-homoserine (L-OSHS) to HpCGS at a site distinct from the active site researchgate.net. This inhibitory action contributes to this compound's ability to inhibit the growth of H. pylori chemfaces.com. As a lignan (B3055560), this compound belongs to a class of natural compounds known to act as enzyme inhibitors, including those targeting phosphodiesterase and lipoxygenase researchgate.net.
| Enzyme Target | Type of Modulation | IC50 Value (µM) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| H. pylori Cystathionine gamma-synthase (HpCGS) | Inhibition | 19 ± 2 | Non-competitive | chemfaces.comresearchgate.net |
Transcriptomic and Proteomic Signatures Induced by this compound Treatment
This compound has been shown to induce specific changes in both gene and protein expression, particularly within immune cells such as Natural Killer (NK) cells. These alterations highlight the compound's capacity to modulate cellular functions at a fundamental molecular level.
Gene Expression Profiling in Response to this compound
Studies examining the gene expression profiles in response to this compound treatment have identified key genes whose transcription is modulated by the compound. Notably, in primary human NK cells, this compound treatment has been observed to increase the messenger RNA (mRNA) levels of perforin and granzyme B. These genes encode critical cytolytic proteins essential for NK cell-mediated cytotoxicity.
The upregulation of these genes suggests a mechanism by which this compound enhances the cytotoxic capabilities of NK cells, contributing to its observed biological effects.
Proteomic Analysis of this compound-Treated Biological Systems
Proteomic investigations have further detailed the molecular changes occurring in biological systems treated with this compound, revealing alterations in protein abundance and phosphorylation states. This compound treatment has been shown to increase the expression of the degranulation marker protein CD107a on the surface of NK cells when co-cultured with target cells. This increase in CD107a is indicative of enhanced NK cell degranulation, a crucial step in their cytotoxic function.
Furthermore, this compound significantly increases the protein expression of cytolytic granules, including perforin and granzyme B, in NK-92 cells and human primary NK cells. While perforin expression is markedly elevated, a slight enhancement in granzyme B expression is also observed.
The following table summarizes the observed transcriptomic and proteomic changes induced by this compound:
| Biological System | Target (Gene/Protein) | Type of Analysis | Observed Effect | Key Pathway/Mechanism | Reference |
| NK cells (human primary & NK-92) | Perforin (mRNA) | Transcriptomic | Increased expression | NK cell cytotoxicity | |
| NK cells (human primary & NK-92) | Granzyme B (mRNA) | Transcriptomic | Increased expression | NK cell cytotoxicity | |
| NK cells (human primary & NK-92) | CD107a (protein) | Proteomic | Increased surface expression | NK cell degranulation | |
| NK cells (human primary & NK-92) | Perforin (protein) | Proteomic | Increased expression | NK cell cytotoxicity | |
| NK cells (human primary & NK-92) | Granzyme B (protein) | Proteomic | Increased expression | NK cell cytotoxicity | |
| NK-92 cells | JNK (protein) | Proteomic (Phosphorylation) | Increased phosphorylation | JNK signaling pathway activation |
Structure Activity Relationship Sar Studies of Paulownin and Its Analogs
Correlating Paulownin's Structural Moieties with Biological Responses
This compound, a natural lignan (B3055560), exhibits a range of biological activities, and research has begun to delineate the structural contributions to these effects. Studies have demonstrated this compound's capacity to enhance the cytotoxicity of natural killer (NK) cells. This enhancement has been directly correlated with this compound's ability to promote the phosphorylation of c-Jun N-terminal kinase (JNK). Crucially, the observed increases in perforin (B1180081) expression and cytotoxic activity induced by this compound were effectively inhibited by pre-treatment with a JNK inhibitor, strongly suggesting a mechanistic link between this compound's structural features, its modulation of the JNK signaling pathway, and the resulting cytotoxic responses. researchgate.net
Beyond its immunomodulatory effects, this compound and other lignans (B1203133) isolated from Paulownia tomentosa have been reported to possess diverse bioactivities. These include cytotoxic activity against various human cancer cell lines, as well as inhibitory effects on enzymes such as human cholinesterase, butyrylcholinesterase, and bacterial neuraminidases. While detailed, moiety-specific SAR for this compound across all these activities is an ongoing area of research, the characteristic furofuran lignan skeleton and the presence of benzodioxole moieties are considered integral to its broad pharmacological profile. nih.gov
Rational Design of this compound Analogs for Enhanced Efficacy
The insights gleaned from SAR investigations are foundational for the rational design of novel chemical entities with improved biological properties. gardp.orgoncodesign-services.com In the realm of this compound research, targeted chemical modifications have been pursued to develop analogs with enhanced efficacy. A notable example involves the alkylation of this compound's hydroxyl position. This strategic modification facilitated the synthesis of thirteen novel lignan derivatives through a copper-catalyzed cycloaddition (CuAAC), commonly known as click chemistry, utilizing various organic azides and a lignan terminal alkyne. researchgate.net
Subsequent biological evaluations of these synthesized derivatives revealed a satisfactory correlation between their binding free energy values and their cytotoxic activities. This finding underscores the potential for specific structural alterations to lead to improved therapeutic outcomes, demonstrating a systematic approach to enhancing this compound's intrinsic bioactivity through informed structural design. researchgate.net
Computational Approaches in this compound SAR Elucidation
Computational chemistry has emerged as an indispensable discipline in modern drug discovery, offering powerful tools to analyze and predict the intricate relationship between molecular structure and biological activity. ijrpr.comsteeronresearch.com These in silico methodologies complement traditional experimental SAR studies by enabling the rapid characterization of SARs, guiding the design of new molecules, and prioritizing potential drug candidates more efficiently. oncodesign-services.comnih.gov For this compound, computational techniques, particularly molecular docking and dynamics simulations, have been instrumental in gaining deeper insights into its potential mechanisms of action and predicting its interactions with various biological targets. researchgate.netnih.gov
Molecular Docking and Dynamics Simulations of this compound
Molecular docking is a computational method employed to predict the optimal binding orientation of a small molecule (ligand) within the binding site of a larger molecule (receptor), forming a stable complex. Molecular dynamics (MD) simulations extend this analysis by modeling the time-dependent motion of atoms and molecules, providing crucial insights into the stability of ligand-receptor complexes, conformational changes, and dynamic interactions over time. sciencepublishinggroup.comnih.govoatext.com
For this compound, these computational techniques have been applied to explore its binding modes with various target proteins. Studies have utilized molecular docking and MD simulations to investigate this compound's interaction with the Epidermal Growth Factor Receptor (EGFR) kinase, suggesting it as a potential target for its observed antitumor effects. researchgate.net
Furthermore, this compound has been examined as a prospective inhibitor against efflux pump proteins, specifically the 3ZNT target receptor. Molecular docking studies indicated a favorable binding energy of -9.0 kcal/mol for the this compound-3ZNT complex. Subsequent 100 ns molecular dynamics simulations demonstrated stable dynamic behavior of this complex, revealing that this compound forms hydrogen bonds with key residues within the receptor's binding site, including Tryptophan 221 (Trp221), Tyrosine 112 (Tyr112), and Methionine 114 (Met114). Density Functional Theory (DFT)-based energy calculations further corroborated the stability of this interaction. nih.gov
In contrast, when this compound was docked against the HIV integrase enzyme, it showed a binding energy of -7.6 kcal/mol. However, molecular dynamics simulations in this context indicated a lack of hydrogen bond formation with the receptor and revealed instability of the receptor-Paulownin complex, characterized by significant fluctuations in the radius of gyration and solvent accessible surface area plots throughout the simulation. This illustrates how computational methods can also provide critical SAR information by identifying limitations or unfavorable interactions. sciencepublishinggroup.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical correlations between the chemical structure of a compound, represented by molecular descriptors, and the magnitude of its biological activity. sysrevpharm.orgwikipedia.org By developing these predictive models, QSAR enables researchers to forecast the activities of novel or untested compounds, thereby facilitating efficient virtual screening of compound libraries and guiding rational drug design efforts. ijrpr.comnih.govnih.gov
While specific QSAR models developed exclusively for this compound itself are not extensively detailed in the current literature, the underlying methodology is broadly applicable to its derivatives. QSAR studies typically involve the analysis of a series of structurally related compounds to quantitatively determine how various structural features impact their biological activity. This often involves the application of diverse machine learning regression methods, such as multiple linear regression (MLR), to construct robust predictive models. nih.govresearchgate.netrsc.org Such QSAR models are invaluable for optimizing the pharmacological profiles of this compound derivatives, allowing researchers to predict the impact of proposed structural modifications on efficacy before undertaking experimental synthesis. ijrpr.comnih.gov
Compound Names and PubChem CIDs
Pharmacological Investigations of Paulownin in Vitro and in Vivo
Cellular Assays for Paulownin's Immunomodulatory Effects
This compound has demonstrated significant effects on immune cells and cancer cell lines in cellular assays, highlighting its potential as an immunomodulatory and cytotoxic agent.
This compound Impact on Human Primary NK Cells
Studies have shown that this compound enhances the cytolytic activity of human primary NK cells. This enhancement is accompanied by an increase in the expression of the degranulation marker protein CD107a and cytolytic granules, including granzyme B and perforin (B1180081). These effects suggest that this compound can directly boost the cytotoxic function of human NK cells. guidetopharmacology.orguni.luwikipedia.org
Cytotoxic Activity of this compound against Cancer Cell Lines
This compound exhibits cytotoxic activity against a range of human cancer cell lines. It has been observed to enhance the cytolytic activity of NK-92 cells, a human NK cell line, against various cancer cells. guidetopharmacology.orghznu.edu.cnciteab.com
The cytotoxic effects of this compound have been evaluated against:
Human lymphoma cell line: K562 guidetopharmacology.orghznu.edu.cnwikipedia.org
Human lung cancer cell lines: A549 and PC-9 hznu.edu.cn
Human colon cancer cell lines: SW480 and HT29 hznu.edu.cn
This compound has also shown direct anticancer efficacy on tumor cells, with reported half-maximal cytotoxic concentration (CC50) values against specific cell lines. guidetopharmacology.orghznu.edu.cn
Table 1: Cytotoxic Activity of this compound Against Select Cancer Cell Lines
| Cancer Cell Line | Effect/CC50 Value | Reference |
| K562 (leukemia) | Enhanced cytolytic activity of NK-92 and primary NK cells; CC50 = 70.6 µM | guidetopharmacology.orghznu.edu.cnwikipedia.org |
| A549 (lung cancer) | Enhanced NK-92 cell cytotoxicity | hznu.edu.cn |
| PC-9 (lung cancer) | Enhanced NK-92 cell cytotoxicity | hznu.edu.cn |
| SW480 (colon cancer) | Enhanced NK-92 cell cytotoxicity | hznu.edu.cn |
| HT29 (colon cancer) | Enhanced NK-92 cell cytotoxicity | hznu.edu.cn |
| HeLa (cervical cancer) | CC50 = 100 µM | guidetopharmacology.orghznu.edu.cn |
Note: this compound concentrations below 40 µM did not reduce NK cell viability, indicating a therapeutic window for NK cell activation. guidetopharmacology.org
Preclinical Animal Models for this compound Efficacy
Preclinical studies using animal models have further validated the anti-tumor and immunomodulatory effects of this compound in vivo.
Evaluation of this compound in Murine Melanoma Models
In in vivo studies, the administration of this compound suppressed the growth of B16F10 melanoma cells allografted into BALB/c mice. guidetopharmacology.orghznu.edu.cnciteab.comuni.luwikipedia.org Treatment with this compound significantly reduced tumor volume and weight compared to control groups, indicating its inhibitory effect on tumor growth in vivo. guidetopharmacology.org The anti-tumor effects observed were substantial, with this compound treatment reducing tumor growth by approximately 60% in the mouse model. guidetopharmacology.orghznu.edu.cn
Table 2: this compound's Impact on Murine Melanoma Tumor Growth
| Model Type | Cancer Cell Line | Effect of this compound Treatment | Reference |
| Murine allograft model | B16F10 melanoma | Suppressed tumor growth; reduced tumor volume and weight; approximately 60% reduction in tumor growth | guidetopharmacology.orghznu.edu.cnciteab.comuni.luwikipedia.org |
In Vivo Modulation of Splenic NK Cell Activation by this compound
This compound administration in mice promoted the activation of NK cells in the spleen. This activation resulted in enhanced cytotoxicity of splenic NK cells against YAC-1 target cells in a dose-dependent manner. guidetopharmacology.orghznu.edu.cnciteab.comuni.luwikipedia.org Crucially, the anti-tumor effects of this compound were diminished upon the depletion of NK cells, underscoring the vital role of NK cells in mediating this compound's anti-tumor activity in vivo. guidetopharmacology.orghznu.edu.cnciteab.comuni.luwikipedia.org Mechanistic investigations revealed that this compound enhances NK cell cytotoxicity by activating the JNK signaling pathway. The increased expression of perforin and elevated cytotoxic activity induced by this compound were effectively inhibited by pre-treatment with a JNK inhibitor, confirming the involvement of this pathway. guidetopharmacology.orgciteab.comuni.luwikipedia.org
Toxicological Profiles and Safety Assessments of this compound
Information specifically detailing the comprehensive toxicological profiles and safety assessments of this compound was not found in the provided search results. While toxicological profiling and safety assessments are critical components in the evaluation of any chemical compound for therapeutic applications, specific data regarding this compound's adverse effect profiles or detailed safety studies were not available.
Cytotoxicity Studies in Non-Cancerous Cell Lines
Research into this compound's cytotoxic effects has primarily focused on its impact on various cancer cell lines. Studies have explored its ability to enhance the cytolytic activity of natural killer (NK) cells against human leukemia (K562), human colon (SW480, HT29), and human lung cancer cell lines (A549, PC-9) frontiersin.orgresearchgate.netnih.gov. This compound treatment has been shown to increase the expression of degranulation marker protein CD107a and cytolytic granules, including granzyme B and perforin, in NK-92 cells and human primary NK cells frontiersin.orgresearchgate.netnih.gov. Furthermore, this compound has demonstrated cytotoxic effects against human lung and breast cancer cell lines in vitro frontiersin.orgnih.gov. For instance, this compound has shown CC50 values of 70.6 μM and 100 μM against K562 and HeLa cell lines, respectively nih.gov.
Acute and Chronic Toxicity Studies in Relevant Preclinical Models
Preclinical toxicity studies are crucial for understanding the potential adverse effects of a compound in living organisms. These investigations typically involve acute, sub-acute, sub-chronic, and chronic exposure durations in animal models criver.comnih.gov.
Acute Toxicity Studies: Acute toxicity studies involve a single exposure to a test substance, with observations typically spanning 24 to 96 hours to assess immediate health effects criver.comnih.govnih.gov. For this compound, an acute toxicity test conducted in mice indicated a maximum tolerance level of 4.5 g/kg chemfaces.com. This finding suggests a relatively low acute toxicity profile in the tested preclinical model chemfaces.com.
Table 1: Summary of this compound Acute Toxicity Finding
| Study Type | Model Organism | Key Finding | Citation |
| Acute Toxicity | Mice | Maximum tolerance: 4.5 g/kg body weight | chemfaces.com |
Chronic Toxicity Studies: Chronic toxicity studies involve prolonged and repeated exposure to a substance, typically lasting 12 months or more in rodents, to characterize long-term effects such as changes in body weight, organ weight, blood chemistry, and histopathological alterations criver.comoecd.orgoecd.orgresearchgate.net. These studies are designed to identify cumulative and delayed adverse effects that may only manifest after extended exposure criver.com.
Despite the general understanding of chronic toxicity study methodologies and their importance in preclinical development criver.comoecd.orgoecd.orgnih.gov, detailed research findings specifically on this compound's chronic toxicity profile in relevant preclinical models were not identified in the provided search results. The available information primarily focuses on the compound's pharmacological activities, particularly its anti-cancer effects, rather than comprehensive long-term toxicity assessments.
Pharmacokinetic and Bioavailability Studies of Paulownin
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of Paulownin
Comprehensive ADME studies specifically focused on this compound have not been widely published. Lignans (B1203133) as a class, however, are known to be metabolized by gut microflora into enterolignans, such as enterolactone (B190478) and enterodiol, which are then absorbed. nih.govnih.gov The extent to which this compound undergoes similar microbial metabolism remains to be fully elucidated.
The distribution of this compound throughout the body, its potential to bind to plasma proteins, and its primary routes of excretion are also areas that require further investigation. For many phytochemicals, distribution is influenced by factors such as lipid solubility and molecular size. lww.com Metabolism of lignans often occurs in the liver, involving Phase I and Phase II enzymatic reactions, leading to the formation of more water-soluble metabolites that can be excreted via urine or feces. nih.gov
Interactive Table: General ADME Profile of Lignans
| Pharmacokinetic Parameter | General Characteristics for Lignans | Specific Data for this compound |
| Absorption | Variable; often dependent on gut microbiota metabolism into enterolignans. nih.govnih.gov | Not available |
| Distribution | Influenced by lipophilicity and plasma protein binding. | Not available |
| Metabolism | Primarily hepatic (Phase I and II enzymes) and microbial. nih.gov | Not available |
| Excretion | Mainly through urine and feces as metabolites. nih.gov | Not available |
Bioavailability Assessment of this compound via Different Administration Routes
Specific data on the bioavailability of this compound following oral, intravenous, or other routes of administration are not available in the current scientific literature. The bioavailability of plant-derived lignans, in general, can be low and variable due to factors like poor water solubility and extensive first-pass metabolism in the liver. tandfonline.comnih.gov
For many lignans, oral bioavailability is significantly influenced by the composition and activity of an individual's gut microbiota, which is responsible for converting the parent lignans into absorbable enterolignans. nih.gov Intravenous administration would, by definition, result in 100% bioavailability, providing a baseline for comparison with other routes. However, no such studies have been reported for this compound.
Identification and Characterization of this compound Metabolites
Detailed studies to identify and characterize the metabolites of this compound in humans or animal models have not been published. As a furanofuran lignan (B3055560), it is plausible that this compound is metabolized by gut bacteria to produce enterolignans, similar to other dietary lignans like secoisolariciresinol (B192356) and matairesinol. nih.govvtt.fi This metabolic conversion is a key step in the bioavailability and potential biological activity of many lignans. nih.gov The specific metabolites that may be formed from this compound and their subsequent metabolic fate in the body are yet to be determined.
Factors Influencing this compound Pharmacokinetics
While specific factors influencing the pharmacokinetics of this compound have not been investigated, general principles of pharmacokinetics suggest that several factors could play a role. These can be broadly categorized as formulation-related, physiological, and genetic factors.
Interactive Table: Potential Factors Influencing this compound Pharmacokinetics
| Factor Category | Potential Influencing Factors | Relevance to this compound |
| Formulation-Related | - Chemical form (e.g., glycoside vs. aglycone) - Delivery vehicle | The form in which this compound is ingested (e.g., as part of a plant extract) could affect its absorption. |
| Physiological | - Gut microbiota composition and activity - Gastrointestinal transit time - Liver function - Age and sex | As a lignan, the gut microbiome is likely a critical factor. nih.govusask.ca Liver health would be important for metabolism. |
| Genetic | - Polymorphisms in metabolic enzymes (e.g., CYPs, UGTs) - Variations in transporter proteins | Genetic differences in enzymes responsible for metabolizing lignans could lead to inter-individual variability. |
Advanced Analytical Methodologies for Paulownin Research
Chromatographic-Mass Spectrometric Techniques for Paulownin Analysis
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of phytocompounds like this compound. nih.gov These hyphenated techniques offer powerful separation of complex mixtures followed by highly sensitive and specific detection and identification of the individual components. nih.gov The integration of chromatographic separation with mass spectrometry significantly enhances analytical performance, allowing for the analysis of numerous compounds in intricate matrices with improved specificity and sensitivity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for both the qualitative and quantitative analysis of this compound in biological samples. nih.govnih.gov The coupling of liquid chromatography with mass spectrometry is particularly effective for analyzing polar and nonpolar compounds that may be thermally unstable or not volatile enough for gas chromatography. researchgate.net This technique facilitates metabolite identification and quantification by reducing sample complexity and enabling metabolite separation before detection. nih.gov
In the analysis of Paulownia extracts, Ultra-High Performance Liquid Chromatography (UHPLC) or Ultra Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has been successfully employed for the targeted identification and quantification of secondary metabolites. mdpi.com For instance, this compound was identified as a constituent in the 80% ethanol-eluted component of an extract from Paulownia tomentosa Steud flowers using UPLC-Time-of-Flight (TOF)-MS/MS. researchgate.net
The process involves chromatographic separation on a suitable column, followed by ionization of the eluted compounds and their subsequent analysis by two mass analyzers in sequence. The first mass spectrometer selects a precursor ion (the molecular ion of this compound, for example), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, creating a characteristic fragmentation pattern or "fingerprint" that is highly specific to the compound's structure. nih.gov This MS/MS fragmentation pattern, along with the retention time from the LC separation, confirms the identity of the compound. mdpi.com Quantification is typically achieved by using an external calibration with an authentic standard. mdpi.com
Table 1: Example of LC-MS/MS Parameters for Phytochemical Analysis
| Parameter | Description |
|---|---|
| Chromatography System | UPLC or UHPLC |
| Column | ACQUITY HSS T3 (2.1 × 150 mm, 1.8 µm) mdpi.com |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for phenolic compounds mdpi.com |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) or high-resolution MS (e.g., Q-TOF) mdpi.comresearchgate.net |
| Data Acquisition | Full scan for identification and Selected Reaction Monitoring (SRM) for quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.com However, lignans (B1203133) like this compound are generally non-volatile due to their molecular weight and the presence of polar functional groups. Therefore, a chemical derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC analysis. benthamopen.com
A common derivatization technique for compounds containing hydroxyl groups, such as phenolics, is silylation. mdpi.combenthamopen.com This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. benthamopen.com This derivatization reduces the polarity and increases the volatility of the compound.
The resulting TMS derivative of this compound can then be separated by gas chromatography, where components are partitioned between a stationary phase in a capillary column and a mobile carrier gas. nih.gov The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns. benthamopen.comnih.gov GC-MS is characterized by its high sensitivity and the reliability of separations for complex mixtures. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical tool for the complete structural elucidation of organic molecules, including natural products like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net The identity of compounds isolated from Paulownia has been confirmed using 1D and 2D NMR techniques. mdpi.comresearchgate.net
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information.
¹H NMR: Gives information on the number and type of different protons in the molecule, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
¹³C NMR: Shows the number of distinct carbon atoms and their types (e.g., methyl, methylene, quaternary).
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, mapping which proton is attached to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule.
By carefully interpreting the data from this combination of NMR experiments, researchers can piece together the complete, unambiguous 3D structure of this compound.
Spectroscopic Methods for this compound Characterization (e.g., UV-Vis, IR)
Other spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, provide complementary information for the characterization of this compound by identifying specific structural features. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to detect the presence of chromophores—parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. semanticscholar.org For this compound, which contains aromatic rings and other conjugated π-systems, UV-Vis spectroscopy provides a characteristic spectrum with specific absorption maxima (λmax). This UV profile can be used as a preliminary identification tool and to confirm the presence of the aromatic and conjugated parts of the structure. mdpi.comsemanticscholar.org The identity of compounds from Paulownia has been confirmed in part by their UV-Vis spectra. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. semanticscholar.org The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (e.g., stretching, bending) at specific frequencies. Each type of bond and functional group (e.g., O-H for hydroxyl groups, C=C for aromatic rings, C-O for ethers) has a characteristic absorption frequency. The IR spectrum of this compound would show characteristic peaks corresponding to its furan rings, aromatic rings, and ether linkages, thus confirming the presence of these key functional groups. nih.govsemanticscholar.org
Table 2: Spectroscopic Data for Compound Characterization
| Technique | Information Provided | Application to this compound |
|---|---|---|
| UV-Vis | Presence of chromophores (e.g., aromatic rings, conjugated systems) semanticscholar.org | Confirms the aromatic and conjugated nature of the lignan (B3055560) structure. |
| IR (FTIR) | Identification of functional groups (e.g., -OH, C-O, C=C) semanticscholar.org | Confirms the presence of ether linkages, aromatic rings, and other functional groups. |
Emerging Analytical Platforms for this compound Research
Research into natural products like this compound is continually benefiting from advancements in analytical technology. Emerging platforms aim to increase speed, sensitivity, resolution, and the amount of information obtained from a single analysis.
Ultra-High Performance Liquid Chromatography (UHPLC): Compared to conventional HPLC, UHPLC uses columns with smaller particles (<2 µm), which allows for significantly faster analysis times, higher resolution, and improved sensitivity. nih.gov This is particularly useful for high-throughput screening of Paulownia extracts or for complex metabolomics studies.
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements. researchgate.net This capability allows for the determination of the elemental composition of this compound and its metabolites, greatly increasing the confidence in their identification, especially when authentic standards are not available. researchgate.net
Hyphenated NMR Techniques: While not a new platform, the continuous development of new NMR pulse sequences and hyphenated techniques, such as LC-NMR, allows for the direct structural elucidation of compounds within a complex mixture without the need for complete isolation. This can accelerate the identification of novel or minor lignans in Paulownia extracts.
Microfluidic Paper-Based Analytical Devices (μPADs): These emerging platforms offer a low-cost, portable, and user-friendly option for the rapid, on-site screening of chemical compounds. nih.gov While still in development for many applications, μPADs could potentially be adapted for the preliminary qualitative or semi-quantitative analysis of this compound in raw plant material, offering a tool for quality control in the field. nih.gov
Biosynthesis of Paulownin
Enzymatic Pathways Involved in Paulownin Formation
The formation of this compound begins with the shikimic acid pathway, which produces aromatic amino acids such as L-phenylalanine and L-tyrosine wikipedia.org. L-phenylalanine serves as a primary precursor, undergoing deamination by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid nih.govthegoodscentscompany.com. Cinnamic acid is then further modified, including hydroxylation catalyzed by cinnamate-4-hydroxylase, leading to the formation of various phenylpropanoid intermediates thegoodscentscompany.com.
A crucial step in lignan (B3055560) biosynthesis is the dimerization of monolignols, particularly coniferyl alcohol, which acts as a C6C3 building block nih.govfishersci.co.uk. This dimerization process involves the oxidative coupling of two phenylpropanoid units. Oxidoreductase enzymes, such as oxidases, peroxidases, and laccases, play a pivotal role by abstracting a proton and an electron from the free phenolic hydroxyl group of the phenylpropanoid monomers fishersci.co.uk. This action generates resonance-stabilized quinone radicals fishersci.co.uk. The subsequent pairing of these radicals leads to various oxidative coupling products, forming different types of lignans (B1203133) fishersci.co.uk.
The stereochemistry of this dimerization, which is critical for defining the specific lignan structure, is often controlled by dirigent proteins (DP or DIR) nih.govfishersci.co.uk. These proteins guide the coupling of the radical intermediates to ensure the correct stereochemical outcome, leading to the formation of specific lignan scaffolds, including the furofuran core found in this compound nih.govfishersci.co.uk. While the precise enzymatic steps leading directly to this compound are complex and involve several subsequent modifications of the initial dimeric product, the general pathway follows the oxidative coupling of phenylpropanoid precursors to form the furofuran lignan skeleton.
Genetic Regulation of this compound Biosynthesis
The genetic control over lignan biosynthesis, and by extension this compound formation, involves the regulation of genes encoding the enzymes within the phenylpropanoid pathway and subsequent lignan-specific steps. Research in related plants, such as sesame (Sesamum indicum), has led to the characterization of several enzymes involved in lignan biosynthesis, with many genes encoding these enzymes being identified nih.gov. These findings suggest that similar genetic elements and regulatory mechanisms are likely at play in Paulownia species.
Transcription factors, such as those belonging to the MYB family, are known to regulate the expression of genes involved in the phenylpropanoid and lignin (B12514952) biosynthetic pathways nih.gov. While direct evidence for specific transcription factors regulating this compound biosynthesis in Paulownia is still emerging, studies on Paulownia fortunei have utilized transcriptome analysis to identify differentially expressed genes related to various metabolic pathways, including those involved in the biosynthesis of structural polymers wikipedia.org. This indicates an active area of research into the genetic underpinnings of Paulownia's metabolic capabilities. Furthermore, microRNAs have been identified as regulatory elements influencing metabolic networks in Paulownia, suggesting their potential role in fine-tuning the expression of biosynthetic genes nih.gov.
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering offers promising avenues for enhancing the production of valuable natural products like this compound, particularly given the challenges associated with their extraction from natural sources and the complexities of their chemical synthesis massbank.eunih.govnih.govuni.lu. The core objective of metabolic engineering in this context is to construct or optimize biosynthetic pathways in suitable host organisms to achieve higher yields and efficiencies massbank.eunih.govuni.lu.
General strategies applicable to this compound production include:
Overexpression of Key Enzymes: Identifying and overexpressing the genes encoding rate-limiting enzymes in the this compound biosynthetic pathway can channel more metabolic flux towards its production. This involves increasing the catalytic capacity at critical steps.
Knockout of Competing Pathways: To prevent the diversion of precursors into other metabolic routes, genes involved in competing pathways can be downregulated or entirely knocked out nih.gov. This strategy redirects metabolic intermediates specifically towards this compound synthesis.
Optimization of Precursor Supply: Ensuring an ample supply of initial precursors, such as L-phenylalanine and coniferyl alcohol, is crucial. This can be achieved through genetic modifications that enhance the upstream phenylpropanoid pathway or by supplementing the growth medium with these precursors.
Heterologous Expression: Introducing the entire this compound biosynthetic pathway, or key parts of it, into easily cultivable microbial hosts like Escherichia coli or Saccharomyces cerevisiae (yeast) is a powerful approach massbank.eunih.gov. These "microbial cell factories" can be engineered for high-yield production in controlled fermentation environments, bypassing the limitations of plant cultivation massbank.euuni.lu. Similarly, engineering other plant systems could also be explored.
While specific metabolic engineering successes for this compound itself are not widely reported, the principles and methodologies developed for other complex natural products are directly transferable nih.govnih.gov. The elucidation of this compound's biosynthetic pathway and the identification of its associated enzymes and genes are foundational steps towards realizing enhanced production through metabolic engineering.
Paulownin in Translational and Clinical Research
Translational Potential of Paulownin in Immunotherapy
Recent preclinical research has illuminated the significant translational potential of this compound as a modulator of the immune system, particularly in the context of cancer immunotherapy. nih.govnih.gov The primary focus of these investigations has been on its ability to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for eliminating cancerous cells. nih.gov
In vitro studies have demonstrated that this compound can augment the cytolytic activity of the NK-92 cell line against various cancer cell lines, including leukemia, human colon, and human lung cancer. nih.govresearchgate.net This enhanced killing effect is not limited to cell lines, as similar results have been observed in human primary NK cells. nih.govresearchgate.net The mechanism behind this enhanced cytotoxicity involves an increase in the expression of the degranulation marker CD107a and the release of cytotoxic granules containing granzyme B and perforin (B1180081). nih.govresearchgate.net
Further mechanistic studies have revealed that this compound's immunomodulatory effects are mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov Treatment with this compound leads to the phosphorylation of JNK, and the subsequent increase in perforin expression and cytotoxic activity can be negated by the use of a JNK inhibitor. nih.govnih.gov
The translational promise of these in vitro findings has been substantiated by in vivo studies. In a mouse model with subcutaneously injected B16F10 melanoma cells, the administration of this compound was found to suppress tumor growth. nih.govnih.govresearchgate.net This anti-tumor effect was associated with the activation of NK cells in the spleen of the mice, leading to enhanced cytotoxicity against YAC-1 cells. nih.govnih.govresearchgate.net Crucially, the depletion of NK cells in these models diminished the anti-tumor effects of this compound, confirming the critical role of NK cells in its therapeutic potential. nih.govnih.govresearchgate.net These findings strongly suggest that this compound's ability to enhance NK cell cytotoxicity via the JNK signaling pathway has significant implications for the development of novel cancer immunotherapy strategies. nih.govnih.gov
Table 1: Summary of Preclinical Findings on this compound's Immunotherapeutic Potential
| Experimental Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| In vitro (NK-92 cell line) | Enhanced cytolytic activity against leukemia, colon, and lung cancer cells. | Increased expression of CD107a, granzyme B, and perforin. | nih.govresearchgate.net |
| In vitro (Human primary NK cells) | Enhanced cytotoxicity and expression of cytolytic granules. | Activation of the JNK signaling pathway. | nih.govresearchgate.net |
| In vivo (B16F10 melanoma mouse model) | Suppression of tumor growth. | Activation of splenic NK cells. | nih.govnih.govresearchgate.net |
| In vivo (NK cell depletion model) | Reduced anti-tumor effects of this compound. | Confirms NK cell-mediated anti-tumor activity. | nih.govnih.govresearchgate.net |
Design and Development of this compound-Based Therapeutic Strategies
The promising preclinical data on this compound's immunomodulatory effects provide a strong rationale for the design and development of this compound-based therapeutic strategies. The primary focus of such strategies would be to harness its ability to enhance NK cell activity for the treatment of various cancers.
Formulation and Delivery:
A critical aspect of developing this compound as a therapeutic agent is its formulation and delivery. As a natural product, its solubility and bioavailability may present challenges. Research into novel drug delivery systems will be crucial to optimize its therapeutic efficacy. Potential strategies could include:
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles could improve its solubility, stability, and targeted delivery to tumor sites. nih.gov Various types of nanoparticles, such as liposomes or polymeric nanoparticles, could be explored. nih.gov
Hydrogel-based systems: pH-sensitive hydrogels could be designed to release this compound in the acidic tumor microenvironment, thereby increasing its local concentration and minimizing systemic exposure. nih.govmdpi.com
Prodrug approaches: Modifying the chemical structure of this compound to create a prodrug could enhance its pharmacokinetic properties and allow for targeted activation at the tumor site. mdpi.com
Combination Therapies:
The future of cancer treatment is increasingly moving towards combination therapies to overcome resistance and enhance efficacy. This compound's unique mechanism of action makes it an attractive candidate for combination with other cancer treatments:
Combination with Immune Checkpoint Inhibitors: Immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, work by releasing the brakes on the immune system. Combining these agents with this compound, which actively stimulates NK cell cytotoxicity, could create a synergistic anti-tumor effect. Natural products have shown potential in remodeling the tumor microenvironment to be more responsive to immunotherapy. frontiersin.orgnih.gov
Combination with Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens that can be recognized by the immune system. This compound could be used to enhance the subsequent NK cell-mediated killing of surviving cancer cells. mdpi.com
Combination with Radiation Therapy: Radiation therapy can also promote the release of tumor antigens. A combination with this compound could amplify the immune response against the irradiated tumor and potentially distant metastases. cornell.edu
Further preclinical studies are warranted to explore the optimal combinations, dosing schedules, and potential for synergistic or additive effects of these this compound-based therapeutic strategies.
Future Directions for Clinical Trials Involving this compound
The successful translation of this compound from a promising preclinical compound to a clinically effective therapeutic agent will depend on the careful design and execution of clinical trials. As an immunomodulatory agent derived from a natural product, several key considerations will shape the future direction of these trials.
Phase I Clinical Trials:
The initial focus of Phase I trials will be on establishing the safety and determining the maximum tolerated dose (MTD) of a formulated this compound product in human subjects. However, for an immunotherapy agent like this compound, the traditional dose-escalation design based solely on toxicity may not be sufficient. It will be important to incorporate pharmacodynamic markers to assess the biological activity of this compound at different dose levels. This could include:
Monitoring of NK cell activation markers in peripheral blood.
Assessment of granzyme B and perforin levels in NK cells.
Evaluation of changes in the tumor microenvironment through biopsies, where feasible.
Early Phase Efficacy Signals:
While the primary goal of Phase I is safety, early signals of efficacy should also be monitored. This could involve radiographic assessments of tumor size and monitoring of tumor markers. Innovative clinical trial designs, such as adaptive designs, could be employed to allow for modifications to the trial based on accumulating data, potentially accelerating the identification of an optimal dose and patient population. bmj.com
Patient Selection and Biomarkers:
Identifying the patient populations most likely to benefit from this compound therapy will be crucial for the success of later-phase trials. Future clinical trials should aim to identify predictive biomarkers. Potential biomarkers could include:
Baseline levels of NK cell activity.
Expression of specific ligands for NK cell activating receptors on tumor cells.
Genetic signatures associated with the JNK signaling pathway.
Future Trial Designs:
Looking ahead, future clinical trials for this compound could explore:
Combination studies: As outlined in the previous section, trials combining this compound with immune checkpoint inhibitors, chemotherapy, or radiation therapy will be a logical next step. insights.bio
"Window of opportunity" trials: In these studies, this compound could be administered to patients for a short period before their standard-of-care treatment to assess its biological effects on the tumor and the immune system.
Trials in specific cancer types: Based on preclinical data showing efficacy against leukemia, colon, and lung cancer cell lines, initial clinical trials could focus on these malignancies. nih.gov
The path to clinical validation is long, but the unique mechanism of action of this compound offers a compelling rationale for its continued investigation in well-designed and innovative clinical trials. nih.gov
Regulatory Considerations for this compound as a Therapeutic Agent
The regulatory pathway for a natural product-derived compound like this compound presents a unique set of challenges and considerations compared to a single synthetic new chemical entity. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for botanical or herbal medicinal products that would be relevant to the development of this compound. europa.eujintegrativederm.org
Characterization and Standardization:
A primary regulatory hurdle for natural products is ensuring the consistency and quality of the product. johnshopkins.eduresearchgate.net This involves:
Detailed chemical characterization: The chemical composition of the this compound extract or purified compound must be thoroughly characterized.
Standardization: A robust manufacturing process must be established to ensure batch-to-batch consistency of the active ingredient(s) and to control for any potential contaminants. dlrcgroup.com The EMA provides specific guidelines on specifications, test procedures, and acceptance criteria for herbal substances and preparations. gmp-compliance.orggmp-publishing.com
Declaration of substances: Regulatory bodies like the EMA have clear guidelines on how to declare herbal substances and preparations in the product information. laegemiddelstyrelsen.dk
Preclinical Safety and Toxicology:
Comprehensive preclinical toxicology studies will be required to support an Investigational New Drug (IND) application with the FDA or a Clinical Trial Application (CTA) with the EMA. These studies will need to assess the potential for toxicity and establish a safe starting dose for human trials.
Clinical Trial Data:
As with any new drug, robust clinical trial data demonstrating both safety and efficacy will be required for marketing authorization. sc-ctsi.orgbiobostonconsulting.com The challenges of conducting clinical trials with natural products include potential variability of the product and the difficulty in blinding studies if the product has a distinct taste or smell. researchgate.net
Regulatory Pathways:
In the United States, a developer of a this compound-based therapeutic could pursue a New Drug Application (NDA) through the 505(b)(1) or 505(b)(2) pathway. ipdanalytics.com The 505(b)(1) pathway is for a new chemical entity, while the 505(b)(2) pathway allows for the inclusion of data from studies not conducted by the applicant, which could potentially be relevant for a well-characterized natural product. The FDA also has a specific regulatory pathway for botanical drugs. jintegrativederm.org
In the European Union, a marketing authorization application could be submitted through the centralized, decentralized, or national procedure, depending on the intended indication and the nature of the product. The EMA's Committee on Herbal Medicinal Products (HMPC) provides scientific opinions on herbal substances and preparations. europa.eudlrcgroup.com
Given the potential of this compound as a novel immunotherapy, developers may also be able to explore expedited regulatory pathways offered by both the FDA and EMA for drugs that address a serious unmet medical need. sc-ctsi.org Early and frequent communication with regulatory agencies will be essential to navigate the specific requirements for bringing a this compound-based therapy to market.
Q & A
Q. What ethical guidelines apply to this compound research involving human-derived NK cells?
- Recommendations: Obtain IRB approval for primary cell use. Adhere to NIH guidelines for cytotoxicity assays and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
